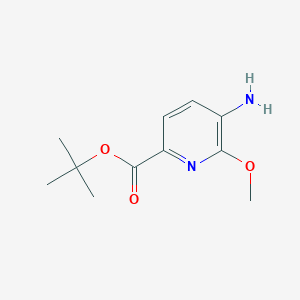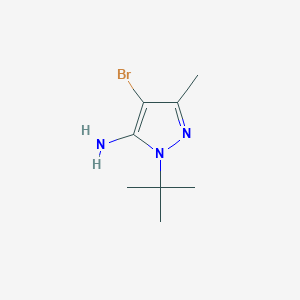
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been extensively studied for its biochemical and physiological effects. TDZ is a potent cytokinin that has been shown to promote cell division and differentiation in plants, and has been used in tissue culture and plant regeneration studies.
Mechanism of Action
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea acts as a cytokinin by binding to the cytokinin receptors in plant cells and activating downstream signaling pathways that promote cell division and differentiation. 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea has been shown to have a higher binding affinity to cytokinin receptors than other cytokinins, which may explain its potent activity.
Biochemical and Physiological Effects:
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea has been shown to promote shoot and root regeneration in plant tissue culture studies. It has also been shown to induce somatic embryogenesis and enhance plant growth in various plant species. 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea has been reported to increase the levels of endogenous cytokinins in plants, which may contribute to its growth-promoting effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is its potent cytokinin activity, which makes it a useful tool for promoting plant growth and regeneration in tissue culture studies. However, 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea can be toxic to plants at high concentrations, which may limit its use in some experiments. 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is also relatively expensive compared to other cytokinins, which may be a limitation for some researchers.
Future Directions
There are many potential future directions for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea research. One area of interest is the molecular mechanisms underlying 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea's cytokinin activity, which could lead to the development of more potent cytokinins for plant tissue culture studies. Another area of interest is the use of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea in plant breeding and genetic engineering, where it could be used to induce somatic embryogenesis and facilitate the regeneration of transgenic plants. Finally, 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea's potential as a growth-promoting agent in agriculture and horticulture could be explored further, with the aim of developing more sustainable and efficient farming practices.
Synthesis Methods
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea can be synthesized by reacting 2-aminothiazole with acetic anhydride to form 2-acetylthiazole, which is then reacted with phenyl isocyanate to form 1-(5-acetyl-4-phenylthiazol-2-yl)urea. This compound is then reacted with 3,4-dimethoxyphenyl isocyanate to form 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea.
Scientific Research Applications
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea has been widely used in plant tissue culture and regeneration studies due to its potent cytokinin activity. It has been shown to promote shoot and root regeneration in various plant species, including Arabidopsis, tobacco, and potato. 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea has also been used to induce somatic embryogenesis in plants, which has potential applications in plant breeding and genetic engineering.
properties
IUPAC Name |
1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12(24)18-17(13-7-5-4-6-8-13)22-20(28-18)23-19(25)21-14-9-10-15(26-2)16(11-14)27-3/h4-11H,1-3H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDOWUBKIATRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)

![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)
![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2791899.png)
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2791900.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2791904.png)

